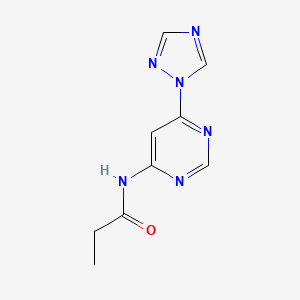

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)propionamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives were confirmed by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds was established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds were analyzed using various techniques .Scientific Research Applications

Synthesis of Novel Pyrazolopyrimidines Derivatives

A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase agents. This research illustrates the chemical versatility of pyrimidine derivatives in synthesizing compounds with significant biological activities (Rahmouni et al., 2016).

Development of Hydrogen-bonded Supramolecular Assemblies

Fonari et al. (2004) explored novel pyrimidine derivatives as ligands for co-crystallization, leading to the formation of unique 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. This study showcases the application of pyrimidine-based compounds in creating intricate molecular architectures with potential implications in material science and molecular engineering (Fonari et al., 2004).

Antitumor and Antimicrobial Activities of Enaminones

Research conducted by Riyadh (2011) delved into the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, utilizing enaminones as key intermediates. This work underscores the importance of pyrimidine derivatives in synthesizing bioactive molecules for potential therapeutic applications (Riyadh, 2011).

Heterocyclic Synthesis for CNS Depressants

Okafor et al. (1982) investigated the synthesis of open azaphenothiazines from pyrimidine derivatives, demonstrating CNS-depressant activities. This study highlights the role of such compounds in developing new pharmacological agents targeting the central nervous system (Okafor et al., 1982).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Similar compounds have been reported to exhibit cytotoxic activities against cancer cell lines, suggesting that they may interfere with the biochemical pathways involved in cell proliferation .

Result of Action

Similar compounds have shown to exhibit cytotoxic activities against cancer cell lines .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature .

properties

IUPAC Name |

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTAEQWHTGNJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=NC=N1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2686981.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2686986.png)

![8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2686994.png)

![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)

![5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686999.png)

![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)